molecular formula C11H12N4O4S B2606067 3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole CAS No. 2034444-01-2

3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole

Cat. No.: B2606067
CAS No.: 2034444-01-2
M. Wt: 296.3
InChI Key: ZISBSUVENSPLTN-UHFFFAOYSA-N
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Description

Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Triazole refers to either of two isomeric heterocyclic compounds that have a five-membered ring structure, of which three are nitrogen atoms, and the other two are carbon atoms . Azetidine is a four-membered ring with three carbon atoms and one nitrogen atom.


Molecular Structure Analysis

The molecular structure of such a compound would be quite complex, with the different rings likely contributing to its overall stability and reactivity. The presence of multiple nitrogen atoms could also result in interesting bonding patterns .


Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on the exact arrangement of the rings and the presence of any functional groups. Generally, compounds with these types of rings have good stability and can exhibit a range of properties, from hydrophobic to highly polar .

Scientific Research Applications

Organic Synthesis and Catalysis

Research has demonstrated the utility of furan derivatives in the synthesis of complex organic compounds. For instance, furan-2-yl(phenyl)methanol derivatives have been efficiently converted into trans-4,5-disubstituted cyclopentenone derivatives using phosphomolybdic acid as a catalyst, showcasing the versatility of furan compounds in facilitating smooth aza-Piancatelli rearrangements with high selectivity and good yields in short reaction times (Reddy et al., 2012). Such findings highlight the importance of furan derivatives in organic synthesis, particularly in the development of efficient catalytic processes for the creation of novel compounds.

Corrosion Inhibition

Furan derivatives have also been applied in material science, specifically in the prevention of corrosion on metals. A study on 4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone revealed its effectiveness as a corrosion inhibitor for mild steel in an acidic medium. The compound exhibited significant inhibition efficiency, outperforming some conventional inhibitors in electrochemical studies, suggesting its potential application in protecting metals from corrosive environments (Singaravelu & Bhadusha, 2022).

Pharmaceutical Research

In the realm of pharmacology, while avoiding specifics on drug use and side effects, furan derivatives have been investigated for their potential in drug development. For instance, certain furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. Some of these derivatives showed promising activity, comparable or superior to known inhibitors, suggesting their potential application in the development of new therapeutic agents (Zheng et al., 2011).

Mechanism of Action

The mechanism of action would largely depend on the intended use of the compound. For example, many drugs containing these types of rings work by interacting with biological receptors or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve exploring the potential uses of this compound, particularly in the field of drug discovery. Given the prevalence of furan, triazole, and azetidine rings in pharmaceuticals, this compound could have interesting biological activity .

Properties

IUPAC Name

furan-3-yl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4S/c1-14-7-12-13-11(14)20(17,18)9-4-15(5-9)10(16)8-2-3-19-6-8/h2-3,6-7,9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISBSUVENSPLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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